molecular formula C15H22N2O2 B6203023 tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate CAS No. 2016343-49-8

tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate

Cat. No.: B6203023
CAS No.: 2016343-49-8
M. Wt: 262.3
InChI Key:
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Description

Tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a tert-butyl ester group, an aminoethyl side chain, and a dihydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate include other isoindole derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

2016343-49-8

Molecular Formula

C15H22N2O2

Molecular Weight

262.3

Purity

95

Origin of Product

United States

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